

Fenbutrazate: A Comprehensive Technical Guide on its Chemical Properties and Structure Elucidation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbutrazate, a psychostimulant drug, has been utilized as an appetite suppressant. As a derivative of phenmetrazine, it is believed to function as a prodrug, exerting its pharmacological effects primarily through its active metabolite. This technical guide provides an in-depth overview of the chemical properties of **fenbutrazate**, detailed methodologies for its structure elucidation based on established analytical techniques, and an exploration of its likely mechanism of action through signaling pathways common to sympathomimetic amines. While specific experimental data for **fenbutrazate** is limited in publicly accessible literature, this document compiles available information and extrapolates from closely related compounds to offer a comprehensive resource for the scientific community.

Chemical Properties of Fenbutrazate

The fundamental chemical and physical properties of **fenbutrazate** are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.



Property	Value	Source(s)
IUPAC Name	2-(3-methyl-2- phenylmorpholin-4-yl)ethyl 2- phenylbutanoate	[1]
Synonyms	Phenbutrazate, Cafilon, Filon, Sabacid	[1]
CAS Number	4378-36-3	[1][2][3]
Molecular Formula	C23H29NO3	[1][2][3]
Molecular Weight	367.48 g/mol	[2][3]
Appearance	Honey-colored, viscous oil	_
Boiling Point	235-240 °C at 0.05 mmHg	_
Melting Point	Not available	_
Solubility	Soluble in methanol	_
рКа	Not available	_

Below is a diagram illustrating the logical relationships between the core chemical properties of **fenbutrazate**.



Identification CAS Number Synonyms 4378-36-3 Phenbutrazate, Cafilon references refers to IUPAC Name 2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate defines Composition Molecular Formula C23H29NO3 determines **Physical Properties Boiling Point** Solubility Molecular Weight Appearance 235-240 °C @ 0.05 mmHg 367.48 a/mol Honey-colored, viscous oil Soluble in methanol

Fenbutrazate Chemical Properties

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Core chemical properties of **fenbutrazate**.

Structure Elucidation

The definitive structure of **fenbutrazate** has been established through a combination of spectroscopic and spectrometric techniques. While specific, detailed experimental data for **fenbutrazate** is not readily available in the literature, the following sections describe the standard experimental protocols that would be employed for its structure elucidation, drawing parallels with the analysis of similar psychoactive compounds.[4][5][6][7]

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules.

Foundational & Exploratory





- Sample Preparation: A 5-10 mg sample of fenbutrazate would be dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
- ¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a 300-500 MHz spectrometer. Key parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio. The resulting spectrum would provide information on the number of different types of protons, their chemical environments (chemical shift), their neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration).
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired on the same instrument, typically operating at 75-125 MHz for carbon. A proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) would be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
- 2D NMR Techniques: To definitively assign the complex structure of fenbutrazate, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons would be essential.

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

- Sample Introduction and Ionization: A dilute solution of fenbutrazate in a suitable volatile solvent (e.g., methanol or acetonitrile) would be introduced into the mass spectrometer.
 Electron Ionization (EI) is a common technique for GC-MS analysis of such compounds. For LC-MS, Electrospray Ionization (ESI) in positive ion mode would be appropriate, as the molecule contains a basic nitrogen atom that can be readily protonated.
- Mass Analysis: The analysis would be performed on a quadrupole, time-of-flight (TOF), or ion trap mass analyzer. A full scan mass spectrum would be acquired to determine the



molecular ion peak ([M]+' in EI or [M+H]+ in ESI), which confirms the molecular weight.

 Fragmentation Analysis (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) would be performed. The molecular ion would be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The fragmentation of the ester linkage and the morpholine ring would provide key structural insights.

3. X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including stereochemistry, single-crystal X-ray diffraction is the gold standard.

- Crystallization: A suitable single crystal of fenbutrazate would need to be grown. This is
 often the most challenging step and involves dissolving the compound in a variety of
 solvents and allowing the solvent to evaporate slowly, or using techniques like vapor
 diffusion.
- Data Collection: The crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern would be collected on a detector as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data would be processed to determine the
 unit cell dimensions and space group. The structure would then be solved using direct
 methods or Patterson methods to obtain an initial electron density map. The atomic positions
 would be refined against the experimental data to yield the final, highly precise molecular
 structure.

The following diagram illustrates a typical workflow for the structure elucidation of a novel compound like **fenbutrazate**.



Synthesis & Purification Chemical Synthesis Purification (e.g., Chromatography) Crystallographic Analysis Crystallization Spectroscopic Analysis NMR Spectroscopy Mass Spectrometry X-ray Diffraction (1H, 13C, 2D) (EI/ESI, MS/MS) Molecular Weight & 3D Structure & Connectivity Stereochemistry Fragmentation Final Structure

Structure Elucidation Workflow

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A generalized workflow for structure elucidation.

Signaling Pathways and Mechanism of Action

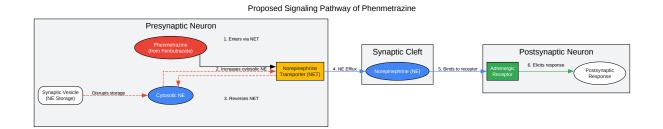
Fenbutrazate is a sympathomimetic amine and is structurally related to phenmetrazine.[8][9] It is proposed to act as a prodrug, being metabolized in the body to its active form, phenmetrazine.[8] The primary mechanism of action of phenmetrazine and other similar amphetamine-like stimulants involves the modulation of monoamine neurotransmitter systems in the central nervous system.[9][10]

The main targets are the transporters for norepinephrine (NET), dopamine (DAT), and to a lesser extent, serotonin (SERT).[9][10] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, which terminates the signaling process.



Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA).[8][9][11] It is transported into the presynaptic neuron by NET and DAT. Once inside, it disrupts the vesicular storage of norepinephrine and dopamine, leading to an increase in their cytosolic concentrations. This, in turn, causes the reversal of the transporter's direction, resulting in the non-vesicular release of norepinephrine and dopamine into the synaptic cleft.[9][10][12] The increased levels of these neurotransmitters in the synapse lead to enhanced stimulation of postsynaptic adrenergic and dopaminergic receptors, producing the characteristic stimulant and appetite-suppressant effects.[13][14][15][16][17]

The following diagram illustrates the proposed signaling pathway for the active metabolite of **fenbutrazate**, phenmetrazine, at a noradrenergic synapse. A similar mechanism occurs at dopaminergic synapses.



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Mechanism of action at a noradrenergic synapse.

Conclusion

Fenbutrazate is a psychostimulant whose chemical properties and structure have been characterized through standard analytical methods. While detailed experimental data specifically for fenbutrazate remain scarce, its structural relationship to phenmetrazine provides a strong basis for understanding its mechanism of action. As a prodrug to a potent norepinephrine-dopamine releasing agent, its pharmacological effects are mediated by the disruption of monoamine transporter function, leading to increased synaptic concentrations of these key neurotransmitters. This guide provides a foundational understanding for researchers and professionals in the field of drug development and analysis, highlighting the key chemical features and biological activities of this compound. Further research to obtain and publish



detailed spectroscopic and crystallographic data on **fenbutrazate** would be a valuable addition to the scientific literature.

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